4-Oxopentanoic-13C3 Acid

Description

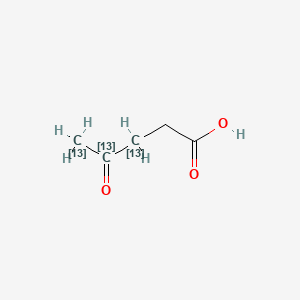

Structure

3D Structure

Properties

IUPAC Name |

4-oxo(3,4,5-13C3)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXCMJARBKPKM-STGVANJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH2]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-93-6 | |

| Record name | 1391051-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Oxopentanoic-13C3 Acid: Properties, Synthesis, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Oxopentanoic-13C3 acid, a stable isotope-labeled analog of levulinic acid. Intended for researchers in metabolic studies, drug development, and analytical chemistry, this document details the chemical properties, a proposed synthesis protocol, and its critical applications, particularly in the field of ¹³C metabolic flux analysis.

Introduction: The Significance of Isotopic Labeling in Metabolic Analysis

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems.[1] this compound, with three carbon-13 isotopes, serves as a valuable tracer for elucidating complex metabolic pathways. Its use in techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the quantitative measurement of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism under various conditions.[2][3] This level of insight is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.

Chemical and Physical Properties

This compound shares its fundamental chemical structure with its unlabeled counterpart, levulinic acid, with the key distinction of isotopic enrichment. This enrichment results in a higher molecular weight, a property that is central to its utility as a tracer in mass spectrometry-based analyses.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | Levulinic-13C3 Acid, γ-Ketovaleric-13C3 Acid, 4-Oxovaleric-13C3 Acid | [4] |

| CAS Number | 1391051-93-6 | |

| Molecular Formula | C₂¹³C₃H₈O₃ | |

| Molecular Weight | 119.09 g/mol | |

| Appearance | Expected to be a white crystalline solid or oil | Inferred from Levulinic Acid |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from Levulinic Acid |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features based on the known spectra of levulinic acid. The isotopic labeling will most significantly impact the ¹³C NMR and mass spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be very similar to that of unlabeled levulinic acid, showing three main signals corresponding to the methyl, and two methylene groups.

-

~2.2 ppm (singlet, 3H): Methyl protons adjacent to the ketone.

-

~2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone.

-

~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid.

-

~11-12 ppm (broad singlet, 1H): Carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the five carbon atoms. The key difference from the unlabeled compound will be the chemical shifts and potential coupling patterns of the three ¹³C-labeled carbons. The signals for the labeled carbons will be significantly enhanced.

-

~207 ppm: C4 (ketone carbonyl, ¹³C labeled )

-

~177 ppm: C1 (carboxylic acid carbonyl)

-

~38 ppm: C3 (methylene)

-

~30 ppm: C5 (methyl, ¹³C labeled )

-

~28 ppm: C2 (methylene, ¹³C labeled )

Mass Spectrometry

The mass spectrum will be the most informative in distinguishing the labeled compound from its unlabeled counterpart. The molecular ion peak will be shifted by +3 m/z units.

-

[M-H]⁻ for unlabeled levulinic acid: 115.04 m/z

-

Expected [M-H]⁻ for this compound: 118.05 m/z

The fragmentation pattern in tandem MS is also expected to be altered, providing valuable information for tracing the labeled carbons through metabolic pathways. A detailed study of the fragmentation of unlabeled 4-oxopentanoic acid has been reported, which can serve as a basis for interpreting the fragmentation of the labeled analog.[1]

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found. However, a plausible synthetic route can be designed based on established methods for the synthesis of levulinic acid and the introduction of ¹³C labels. One such approach could involve the use of a ¹³C-labeled starting material.

Hypothetical Synthetic Protocol:

This proposed synthesis starts from a commercially available ¹³C-labeled precursor.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

-

Preparation of ¹³C-labeled Grignard Reagent: Prepare [¹³C]Methylmagnesium iodide from [¹³C]methyl iodide.

-

Grignard Reaction: React succinic anhydride with the prepared [¹³C]Methylmagnesium iodide in an appropriate ether solvent (e.g., diethyl ether or THF) under anhydrous conditions.

-

Acidic Workup: Quench the reaction with an aqueous acid solution (e.g., HCl) to yield [4,5-¹³C₂]-4-oxopentanoic acid.

-

Purification: Purify the product using techniques such as distillation or column chromatography.

-

(Optional) Additional Labeling: To introduce the third ¹³C atom at the C2 position, a subsequent isotopic exchange reaction could be performed, though this would be a more complex procedure. A more direct route would likely involve a starting material with the desired three-carbon labeled fragment.

Self-Validation: The identity and isotopic enrichment of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The purity should be assessed by techniques such as HPLC or GC.

Applications in Metabolic Flux Analysis (MFA)

The primary application of this compound is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[2][3][5] This powerful technique allows for the quantification of the rates (fluxes) of metabolic reactions within a living cell.

Workflow for a ¹³C-MFA Experiment:

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol:

-

Cell Culture: Culture cells of interest in a defined medium containing this compound as the sole or a supplementary carbon source. It is crucial to ensure the cells reach a metabolic steady state.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

-

Sample Analysis: Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of key metabolites.

-

Data Analysis: Process the mass spectrometry data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.

-

Flux Calculation: Utilize metabolic modeling software to fit the experimental labeling data to a metabolic network model, thereby calculating the intracellular fluxes.

Causality in Experimental Design: The choice of the labeled substrate is critical. 4-Oxopentanoic acid, as a five-carbon keto acid, can enter central carbon metabolism through various pathways. By tracing the incorporation of its ¹³C atoms into downstream metabolites like amino acids and TCA cycle intermediates, researchers can quantify the activity of these pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, the safety precautions for its unlabeled analog, levulinic acid, should be followed.

-

Hazard Identification: Levulinic acid is known to cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in ¹³C-MFA provides a quantitative and dynamic view of metabolic pathways that is unattainable with other methods. While publicly available experimental data for this specific isotopologue is limited, this guide provides a solid foundation of its expected properties, a plausible synthetic approach, and a clear outline of its application in metabolic research. As the field of metabolomics continues to grow, the use of such precisely labeled compounds will undoubtedly play an increasingly important role in advancing our understanding of biology and disease.

References

-

Bork, K., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 4-oxo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Axios Research. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Toronto Research Chemicals. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Clinivex. (n.d.). This compound.

- Angene Chemical. (n.d.). This compound (>90%).

- Sigma-Aldrich. (n.d.). 4-oxopentanoic acid.

- Frontiers. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis.

- ResearchGate. (n.d.). Strategy for 13C metabolic flux analysis....

- Oregon State University. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 2-Oxopentanoic acid(1821-02-9) 13C NMR spectrum.

- Lee, W. N. P., & Go, V. L. W. (2013). 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice.

- Stenutz, R. (n.d.). 4-oxopentanoic acid.

- Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf.

-

Yang, C., et al. (2018). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Molecules, 23(7), 1639. [Link]

-

Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid.... Retrieved from [Link]

-

PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid.... Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.

Sources

- 1. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. scbt.com [scbt.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 4-Oxopentanoic-¹³C₃ Acid

Introduction: The Role of Isotopically Labeled Compounds in Advanced Research

In the realms of drug metabolism, pharmacokinetic studies, and quantitative bioanalysis, stable isotope-labeled internal standards are indispensable tools. 4-Oxopentanoic-¹³C₃ Acid, a labeled variant of levulinic acid, serves as a critical internal standard for mass spectrometry-based quantification and as a tracer for metabolic pathway analysis.[1][2][3] The incorporation of three ¹³C atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled endogenous counterpart without altering its chemical properties.[2] This guide provides a comprehensive overview of a robust synthetic route and the rigorous analytical characterization required to validate 4-Oxopentanoic-¹³C₃ Acid for research and development applications.

Part 1: Strategic Synthesis Pathway

The synthesis of 4-Oxopentanoic-¹³C₃ Acid requires a strategic approach to ensure the precise and efficient incorporation of the ¹³C labels. A common and effective method involves the reaction of a doubly labeled succinic anhydride derivative with a singly labeled methyl Grignard reagent. This pathway is chosen for its reliability and the commercial availability of the necessary labeled precursors.

The core of this synthesis is the nucleophilic attack of the Grignard reagent on one of the carbonyl carbons of the succinic anhydride ring. This reaction opens the ring to form a keto-carboxylate intermediate, which is subsequently protonated during the aqueous workup to yield the final product. By using [2,3-¹³C₂]succinic anhydride and [¹³C]methylmagnesium iodide, the ¹³C labels are incorporated at positions C2, C3, and C5 of the pentanoic acid backbone.

Caption: Synthetic workflow for 4-Oxopentanoic-¹³C₃ Acid.

Detailed Synthetic Protocol

This protocol outlines the step-by-step methodology for the synthesis. All operations involving anhydrous solvents or Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials:

-

[2,3-¹³C₂]Succinic Anhydride (1.0 eq)

-

[¹³C]Methylmagnesium Iodide (1.1 eq, 1.0 M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add [2,3-¹³C₂]succinic anhydride and anhydrous THF. Cool the resulting solution to 0°C in an ice bath.

-

Grignard Addition: Add the [¹³C]methylmagnesium iodide solution to the dropping funnel and add it dropwise to the stirred succinic anhydride solution over 30 minutes. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding 1 M HCl. This step protonates the carboxylate and neutralizes any unreacted Grignard reagent.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is due to its good solvency for the product and immiscibility with water.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical to remove unreacted starting material and any byproducts.

-

Final Product: Collect the fractions containing the pure product (as determined by TLC analysis), combine, and remove the solvent in vacuo to yield 4-Oxopentanoic-¹³C₃ Acid as a white to off-white solid.

Part 2: Rigorous Analytical Characterization

Validation of the final product's identity, purity, and isotopic incorporation is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and the successful incorporation of the three ¹³C isotopes. The molecular weight of unlabeled levulinic acid is 116.12 g/mol , while the target ¹³C₃-labeled compound has an expected molecular weight of 119.09 g/mol .[4]

Expected Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) can be used. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed.[5] Key fragmentation pathways for levulinic acid include the loss of CO₂ and the successive elimination of water and CO.[5] For the labeled compound, these fragments will show corresponding mass shifts, confirming the location of the labels. Common fragments for unlabeled levulinic acid include m/z 73 (loss of -CH₂COOH) and 43 (acetyl cation).[6]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂¹³C₃H₈O₃ | Incorporation of three ¹³C atoms. |

| Molecular Weight | 119.09 g/mol | Sum of atomic masses with ¹³C. |

| [M+H]⁺ Ion | m/z 120.1 | Protonated molecule in positive ion mode. |

| [M-H]⁻ Ion | m/z 118.1 | Deprotonated molecule in negative ion mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure and the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra provide critical information.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is the most direct evidence of successful labeling. The signals for the labeled carbons (C2, C3, and C5) will be significantly enhanced. The chemical shifts are not substantially altered by the isotopic substitution.

| Carbon Position | Typical ¹³C Shift (ppm) | Expected Observation |

| C1 (-COOH) | ~177-179 | Natural abundance signal. |

| C2 (-¹³CH₂-) | ~37-39 | Strongly enhanced signal. |

| C3 (-¹³CH₂-) | ~27-29 | Strongly enhanced signal. |

| C4 (=C=O) | ~206-208 | Natural abundance signal. |

| C5 (-¹³CH₃) | ~29-31 | Strongly enhanced signal. |

| (Note: Chemical shifts are approximate and can vary based on solvent and concentration).[7][8][9] |

¹H NMR: The proton NMR spectrum will show characteristic splitting patterns due to ¹H-¹³C coupling for the protons attached to the labeled carbons (C2, C3, and C5). This provides definitive proof of the label locations. For instance, the methyl protons at C5, typically a singlet, will appear as a doublet due to coupling with the attached ¹³C nucleus.

Caption: Analytical workflow for product validation.

Conclusion

The synthesis and characterization of 4-Oxopentanoic-¹³C₃ Acid demand precision in both execution and analysis. The described Grignard-based synthetic route offers a reliable method for producing this valuable labeled compound. Rigorous characterization by mass spectrometry and NMR spectroscopy is essential to confirm the molecular identity, isotopic incorporation, and structural integrity of the final product, thereby ensuring its suitability as an internal standard or metabolic tracer in demanding research applications.

References

-

Kéki, S., Török, J., & Zsuga, M. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-79. [Link]

-

Fitzpatrick, S. W. (2000). Production of levulinic acid and use as a platform chemical for derived products. Resources, Conservation and Recycling, 28(3-4), 227-239. [Link]

-

Hayes, D. J., & Becer, C. R. (2020). Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining. In Biorefinery (pp. 123-155). Elsevier. [Link]

-

Bozell, J. J., & Peters, G. R. (2000). Production of Levulinic Acid and Use as a Platform Chemical for Derived Products. Pacific Northwest National Laboratory. [Link]

-

Ortiz-Lejarazu, R., et al. (2017). Metapleural Gland Secretion of the Leaf-cutter Ant Acromyrmex octospinosus: New Compounds and Their Functional Significance. Journal of Chemical Ecology, 43(10), 926-937. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Ciriminna, R., et al. (2019). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. Catalysts, 9(12), 1038. [Link]

-

Axios Research. 4-Oxopentanoic-13C3 Acid. [Link]

-

Angene. This compound (>90%). [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

Upare, P. P., et al. (2012). Synthesis of levulinic acid from fructose using Amberlyst-15 as a solid acid catalyst. Research on Chemical Intermediates, 38(3-5), 895-903. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

-

National Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental). [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

-

Bozell, J. J., & Moens, L. (2000). Production of levulinic acid and use as a platform chemical for derived products. Resources, Conservation and Recycling, 28(3-4), 227-239. [Link]

-

Isik, M. E., Sardon, H., & Mecerreyes, D. (2016). Efficient, metal-free production of succinic acid by oxidation of biomass-derived levulinic acid with hydrogen peroxide. Green Chemistry, 18(14), 3991-3994. [Link]

-

Chatzidimitriou, A., & Bond, J. Q. (2015). Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals. Green Chemistry, 17(10), 4784-4791. [Link]

-

NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. [Link]

-

Chatzidimitriou, A., & Bond, J. Q. (2015). Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals. Green Chemistry, 17(10), 4784-4791. [Link]

-

LeBlanc, A., et al. (2012). Determination of Isotopic Labeling of Proteins by Precursor Ion Scanning Liquid chromatography/tandem Mass Spectrometry of Derivatized Amino Acids Applied to Nuclear Magnetic Resonance Studies. Rapid Communications in Mass Spectrometry, 26(11), 1269-1276. [Link]

Sources

- 1. nmr-bio.com [nmr-bio.com]

- 2. Determination of isotopic labeling of proteins by precursor ion scanning liquid chromatography/tandem mass spectrometry of derivatized amino acids applied to nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 4. 4-oxopentanoic acid structure | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Levulinic acid(123-76-2) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Metabolic Fate of 4-Oxopentanoic-13C3 Acid in Cells

Abstract

Stable isotope tracers are indispensable tools for elucidating the complex web of cellular metabolism.[1] 4-Oxopentanoic-13C3 acid, a labeled form of levulinic acid, serves as a powerful probe to investigate the dynamic fluxes through central carbon pathways. This guide provides a comprehensive overview of the predicted metabolic fate of this tracer, grounded in established biochemical principles. We present detailed, field-tested protocols for conducting stable isotope tracing experiments in cultured mammalian cells, from initial cell culture and labeling to metabolite extraction and analysis by mass spectrometry. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this document aims to empower researchers to confidently design and execute experiments to unravel metabolic reprogramming in various physiological and pathological contexts.

Introduction: The Utility of this compound as a Metabolic Tracer

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2] Unlike static measurements of metabolite concentrations, MFA provides a dynamic view of cellular physiology.[1] The core principle of MFA involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), into a biological system and tracking its incorporation into downstream metabolites.[3][4]

4-Oxopentanoic acid, also known as levulinic acid, is a five-carbon γ-keto acid. Its labeled isotopologue, this compound, is a valuable tracer. The ¹³C atoms act as a "tag," allowing their journey through various metabolic pathways to be monitored, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] The choice of which carbons to label is crucial; in this compound, the three labeled carbons provide a distinct mass shift that enables precise tracking as the molecule is catabolized and its fragments are incorporated into new biomolecules.

The fundamental premise is that the distribution of these ¹³C labels in the metabolome directly reflects the activity of the enzymatic pathways involved.[2][6] By analyzing the mass isotopomer distribution (MID) of key metabolites, researchers can infer the relative contributions of different pathways to a given metabolite pool, identify metabolic bottlenecks, and discover pathway alterations associated with disease or drug treatment.[7][8]

Predicted Metabolic Pathways and Enzymatic Conversion

While the metabolism of levulinic acid is not as universally characterized in mammalian cells as that of glucose or glutamine, its structure suggests a logical entry point into central carbon metabolism. Research in bacterial systems has identified enzymatic pathways that catabolize levulinic acid into key metabolic intermediates like acetyl-CoA.[9][10] It is plausible that mammalian cells utilize analogous enzymatic machinery, potentially involving promiscuous enzymes from fatty acid or branched-chain amino acid metabolism.[11][12][13]

The most probable metabolic fate of 4-Oxopentanoic acid is its conversion into intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism responsible for generating energy and biosynthetic precursors.[14][15]

The Proposed Catabolic Pathway:

-

Activation to Levulinyl-CoA: Like fatty acids, 4-Oxopentanoic acid is likely first activated to its coenzyme A (CoA) thioester, 4-oxopentanoyl-CoA (levulinyl-CoA). This step is catalyzed by a CoA ligase or synthetase.

-

Conversion to Acetyl-CoA and Propionyl-CoA: The key catabolic step is hypothesized to be a thiolytic cleavage of 4-oxopentanoyl-CoA. This reaction, analogous to the final step of β-oxidation, would yield one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).

-

Entry into the TCA Cycle:

-

Acetyl-CoA: The ¹³C-labeled acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle.[16] As the cycle progresses, the ¹³C labels will be incorporated into all subsequent TCA cycle intermediates, including α-ketoglutarate, succinate, fumarate, and malate.[15][17]

-

Propionyl-CoA: Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. This provides an anaplerotic entry point into the TCA cycle, replenishing cycle intermediates.[14]

-

The diagram below illustrates this predicted metabolic route.

Sources

- 1. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A metabolic pathway for catabolizing levulinic acid in bacteria - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 10. A metabolic pathway for catabolizing levulinic acid in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Overview of enzymes of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 15. jackwestin.com [jackwestin.com]

- 16. Krebs cycle and fate of Acetyl CoA carbon, Cellular Respiration, Metabolism, Biochemistry | PPTX [slideshare.net]

- 17. doctor2021.jumedicine.com [doctor2021.jumedicine.com]

Harnessing a Novel Substrate: A Technical Guide to 4-Oxopentanoic-¹³C₃ Acid as a Metabolic Tracer for Probing Anaplerosis and Biosynthesis

An In-depth Technical Guide for Researchers

Abstract

Stable isotope tracing is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic fluxes of cellular pathways. While glucose and glutamine tracers have been instrumental, they primarily illuminate the canonical entry points of glycolysis and glutaminolysis into the tricarboxylic acid (TCA) cycle. This guide introduces 4-Oxopentanoic-¹³C₃ Acid (¹³C₃-Levulinic Acid), a novel potential tracer poised to offer a unique window into cellular metabolism. Based on established microbial catabolism, this five-carbon keto acid is postulated to break down into acetyl-CoA and propionyl-CoA. The resulting ¹³C-labeled propionyl-CoA enters the TCA cycle as succinyl-CoA, an anaplerotic route distinct from traditional tracers. This provides a powerful tool for specifically interrogating the activity of propionyl-CoA carboxylase (PCC) and tracing the fate of odd-chain carbon units into gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This document serves as an in-depth technical guide for researchers, drug development professionals, and scientists. It provides the theoretical framework for the tracer's application, a rigorous workflow for its experimental validation, and detailed protocols for its use in quantifying metabolic flux.

Part 1: The Tracer – Biochemical Properties and Postulated Metabolic Fate

4-Oxopentanoic acid, commonly known as levulinic acid, is a keto acid with the chemical formula C₅H₈O₃.[1] As a tracer, it is rendered detectable by analytical instruments through the substitution of three of its natural abundance ¹²C atoms with the stable heavy isotope ¹³C, resulting in 4-Oxopentanoic-¹³C₃ Acid (Molecular Formula: C₂¹³C₃H₈O₃, Molecular Weight: 119.09).

The Critical Question: Positional Isotopic Labeling

Before initiating any experiment, the primary technical consideration is the precise location of the three ¹³C atoms. The catabolism of the molecule dictates which downstream metabolites will carry the label. Based on the known cleavage of the carbon backbone, two labeling patterns are most probable:

-

Scenario A: [1,2,3-¹³C₃]4-Oxopentanoic Acid: The labels reside on the carbons that will form propionyl-CoA. This provides a clean, specific tracer for the anaplerotic pathway.

-

Scenario B: [3,4,5-¹³C₃]4-Oxopentanoic Acid: The labels would be distributed between the resulting propionyl-CoA and acetyl-CoA.

Expert Insight: It is imperative for the researcher to confirm the isotopic labeling pattern with the supplier or, if necessary, determine it independently via ¹³C-NMR spectroscopy. For the remainder of this guide, we will proceed under the assumption of Scenario A ([1,2,3-¹³C₃]) , as it represents the most unique and powerful application of this tracer.

Postulated Metabolic Pathway in Mammalian Cells

While the metabolism of levulinic acid in mammalian cells is not yet fully characterized, a robust metabolic pathway has been identified in bacteria such as Pseudomonas putida.[2] This pathway serves as a strong biochemical precedent for its potential fate in eukaryotic systems. The pathway is hypothesized to proceed as follows:

-

Activation: 4-Oxopentanoic acid is activated to its coenzyme A thioester, Levulinyl-CoA.

-

Catabolism: Through a series of enzymatic steps, Levulinyl-CoA is cleaved to yield one molecule of propionyl-CoA and one molecule of acetyl-CoA .[2]

-

Anaplerotic Entry: In the mitochondrial matrix, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA.[3][4]

-

TCA Cycle Integration: Methylmalonyl-CoA is subsequently converted to succinyl-CoA , which is a direct intermediate of the TCA cycle.[3][4]

This pathway provides a unique entry point into central carbon metabolism, distinct from pyruvate (which forms acetyl-CoA and oxaloacetate) and glutamine (which forms α-ketoglutarate).

Sources

Tracing the Fate of a Versatile Keto Acid: A Guide to the Discovery of 4-Oxopentanoic-13C3 Acid Metabolic Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoic acid, commonly known as levulinic acid, is a highly versatile platform chemical derived from biomass and a molecule of significant interest in both industrial biotechnology and biomedical research.[1][2][3] Its isotopically labeled form, 4-Oxopentanoic-13C3 Acid, serves as a powerful probe for elucidating metabolic pathways through stable isotope tracing.[4][5] This technical guide provides a comprehensive overview of the known metabolic fates of levulinic acid, detailing the discovery of its catabolic pathway in bacteria and its complex interactions with fundamental eukaryotic pathways like heme biosynthesis. We present not just the established knowledge but also the experimental logic and detailed methodologies required to investigate these pathways, offering researchers a practical framework for applying these techniques in their own work.

Introduction: The Significance of 4-Oxopentanoic Acid

4-Oxopentanoic acid is a gamma-keto acid that exists in living organisms from bacteria to humans.[6][7] Its importance stems from two primary areas:

-

Biotechnology and Biorefining: As a top value-added chemical derivable from lignocellulosic biomass, levulinic acid is a key renewable feedstock for producing fuels and polymers.[1][3] Understanding how microorganisms can metabolize it is crucial for engineering strains that can efficiently convert biomass into valuable products.[3][8][9]

-

Biomedical Research: Levulinic acid is a known competitive inhibitor of the enzyme δ-aminolevulinate dehydratase (ALAD), a critical component of the heme biosynthesis pathway.[10] This inhibitory action makes it a valuable tool for studying heme metabolism and related disorders, such as lead poisoning and porphyrias.[10][11][12]

The use of This compound , a stable isotope-labeled version, allows scientists to trace the journey of its carbon backbone through complex metabolic networks. By using mass spectrometry to detect the mass shift imparted by the 13C atoms, researchers can definitively identify downstream metabolites and quantify metabolic flux, transforming hypotheses into validated pathways.[13][14]

The Primary Catabolic Route: Bacterial Degradation Pathway

The most well-defined metabolic pathway for levulinic acid was discovered in bacteria, notably Pseudomonas putida KT2440.[3][15] This pathway efficiently converts levulinic acid into central metabolites that feed into core cellular processes like the TCA cycle and β-oxidation.

Causality Behind the Discovery: An Experimental Narrative

The discovery was not accidental but a systematic process. Researchers hypothesized that, like other short-chain organic acids, levulinic acid would first be activated to its coenzyme A (CoA) thioester.[3] Early studies feeding levulinic acid to cell lysates showed a corresponding decrease in free CoA and an increase in acetyl-CoA and propionyl-CoA, supporting this initial hypothesis.[3] The definitive breakthrough came from a genetic screen using a transposon mutant library. By searching for mutants of P. putida that could no longer grow on levulinic acid as their sole carbon source, researchers identified a seven-gene operon, lvaABCDEFG, responsible for its catabolism.[3][8]

The Enzymatic Cascade

Reconstitution of the pathway using purified proteins confirmed a five-step enzymatic sequence that converts levulinic acid into 3-hydroxyvaleryl-CoA, a standard intermediate in odd-chain fatty acid oxidation.[8][15]

-

Activation: Levulinic acid is activated to levulinyl-CoA by the CoA ligase LvaE . This step consumes ATP and is essential for committing the molecule to the metabolic pathway.

-

Reduction: The keto group of levulinyl-CoA is reduced to a hydroxyl group, forming 4-hydroxyvaleryl-CoA (4HV-CoA) , a reaction catalyzed by the dehydrogenase LvaD .

-

Phosphorylation: In a unique step, 4HV-CoA is phosphorylated by the kinase LvaAB to yield 4-phosphovaleryl-CoA (4PV-CoA) .[3][8]

-

Dephosphorylation: LvaC , which has dehydrogenase homology, is believed to catalyze the dephosphorylation to a pentenoyl-CoA species.[3]

-

Hydration: The final step involves the hydration of pentenoyl-CoA to 3-hydroxyvaleryl-CoA (3HV-CoA) , which then enters the β-oxidation cycle to yield acetyl-CoA and propionyl-CoA .[3]

Visualization: Bacterial Levulinic Acid Catabolic Pathway

The following diagram illustrates the sequential enzymatic reactions in the lva operon-mediated pathway.

Caption: Inhibition of ALA Dehydratase (ALAD) by 4-Oxopentanoic Acid.

The Technical Core: A Workflow for Tracing this compound

Discovering the metabolic fate of any compound requires a robust analytical workflow. Isotope tracing with this compound combined with mass spectrometry is the gold standard. [13]

Visualization: Experimental Workflow for 13C Isotope Tracing

This flowchart outlines the key stages of a metabolic tracing experiment.

Caption: A step-by-step workflow for a 13C metabolic labeling experiment.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating system for the targeted analysis of this compound and its potential metabolites.

Objective: To quantify the incorporation of 13C atoms from this compound into downstream metabolites in a cellular extract.

Methodology:

-

Sample Preparation (Metabolite Extraction):

-

Culture cells (e.g., HepG2 for liver metabolism studies) in standard media.

-

Replace media with media containing a known concentration (e.g., 100 µM) of this compound. Incubate for various time points (e.g., 0, 1, 4, 12 hours).

-

To quench metabolism, rapidly aspirate media and wash cells with ice-cold saline. Immediately add 1 mL of ice-cold 80% methanol.

-

Scrape cells and collect the cell/methanol mixture. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing polar metabolites.

-

Dry the supernatant under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for LC-MS analysis.

-

Trustworthiness Check: Include a "time zero" sample and a "no-label" control (cells incubated with unlabeled levulinic acid) to establish baseline and check for background interference.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column is suitable for separating organic acids.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of resolving isotopologues. [14] * Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal for organic acids.

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode to identify all potential labeled compounds.

-

Perform fragmentation (MS/MS) to confirm the identity of metabolites.

-

Extract ion chromatograms for the expected masses of this compound and its potential downstream metabolites (e.g., 13C-labeled acetyl-CoA, propionyl-CoA).

-

Correct the raw data for the natural abundance of 13C to accurately determine the extent of labeling from the tracer. [13]

-

Quantitative Data Presentation

For a targeted analysis, a Multiple Reaction Monitoring (MRM) method can be developed. The table below provides theoretical mass transitions for tracking this compound.

| Compound | Labeled Carbons | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Notes |

| 4-Oxopentanoic Acid | 12C5 | 115.039 | 57.034 | Unlabeled standard |

| This compound | 13C3 | 118.049 | 60.044 | Isotopic Tracer |

| Acetyl-CoA Fragment | 13C2 | Varies | 44.000 (13C2-acetate) | Indirect detection |

| Propionyl-CoA Fragment | 13C3 | Varies | 75.020 (13C3-propionate) | Indirect detection |

Note: Detection of CoA thioesters is complex and often requires specialized methods. The fragments represent the acyl portion after hydrolysis.

Applications in Research and Drug Development

The study of 4-Oxopentanoic acid metabolism has direct applications:

-

Toxicology and Drug Safety: Since many xenobiotics can interfere with heme synthesis, using levulinic acid as a positive control for ALAD inhibition helps validate screening assays for drug candidates.

-

Metabolic Engineering: By understanding the lva pathway, scientists can engineer bacteria to more efficiently consume levulinic acid from biomass, improving the economic viability of biorefineries. [8]* Disease Modeling: Studying the metabolic consequences of ALAD inhibition with levulinic acid provides insights into the pathophysiology of acute intermittent porphyria and the neurological effects of lead toxicity. [11][12]

Conclusion

The discovery of metabolic pathways for this compound is a story told on two distinct fronts: a complete, elegant catabolic pathway in bacteria and a specific, inhibitory interaction in the complex world of eukaryotic heme synthesis. This guide has detailed the core scientific findings and, more importantly, the underlying experimental logic and technical workflows required for their discovery. By leveraging the power of stable isotope tracers like this compound with modern analytical techniques, researchers are well-equipped to continue unraveling the intricate connections of metabolism, driving innovation in fields from sustainable chemistry to human health.

References

-

Jang, Y. S., Kim, B., Shin, J. H., Choi, Y. J., Choi, S., Song, C. W., Lee, J., Park, H. G., & Lee, S. Y. (2020). Microbial and enzymatic conversion of levulinic acid, an alternative building block to fermentable sugars from cellulosic biomass. Applied Microbiology and Biotechnology, 104(18), 7767–7775. [Link]

-

Götz, K., Liese, A., & Hilterhaus, L. (2013). A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. Applied Microbiology and Biotechnology, 97(1), 135-142. [Link]

-

Götz, K., Liese, A., & Hilterhaus, L. (2013). A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. PubMed. [Link]

-

Tiwari, R., Sathesh-Prabu, C., & Lee, S. K. (2020). Levulinic acid derivatives produced by enzymatic conversion. ResearchGate. [Link]

-

Studies on the Enzymatic Reduction of Levulinic Acid using Chiralidon-R and Chiralidon-S. Pre-R-2019-01111. [Link]

-

Dellero, Y., & Haslam, R. P. (2015). Quantifying 13 C-labeling in Free Sugars and Starch by GC-MS. SpringerLink. [Link]

-

The metabolic source of the succinyl-CoA moiety of δ-aminolevulinic acid. Sci-Hub. [Link]

-

Meredith, P. A., Moore, M. R., Campbell, B. C., Thompson, G. G., & Goldberg, A. (1978). Delta-aminolaevulinic acid metabolism in normal and lead-exposed humans. Toxicology, 9(1-2), 1–9. [Link]

-

This compound. Axios Research. [Link]

-

Levulinic acid. Wikipedia. [Link]

-

Gauthier, P. P. G., Bligny, R., Gout, E., Mahieu, S., & Hecker, A. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. [Link]

-

4-Oxopentanoic acid (FDB003296). FooDB. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

-

Levulinic Acid (CID 11579). PubChem. [Link]

-

Horn, P. J., Korte, A. R., & Chapman, K. D. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]

-

Aminolevulinic acid dehydratase. Wikipedia. [Link]

-

4-Oxopentanoic acid. ChemBK. [Link]

-

Rand, J. M., Chrisler, J. C., & Pfleger, B. F. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. PubMed Central. [Link]

-

Uchida, T., Shiraishi, A., & Matoba, S. (2022). Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure. PubMed. [Link]

-

This compound (>90%)(CAS# 1391051-93-6). Angene. [Link]

-

Simithy, J., & Sidoli, S. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Babraham Institute. [Link]

-

Varticovski, L., Kushner, J. P., & Burnham, B. F. (1983). Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. PubMed. [Link]

-

Uchida, T., Shiraishi, A., & Matoba, S. (2022). Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure. PubMed Central. [Link]

-

Li, H., Zhang, J., & Li, J. (2022). Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. PubMed Central. [Link]

-

Kelada, S. N., Shelton, E., & Kaufmann, R. B. (2001). Delta-aminolevulinic acid dehydratase genotype and lead toxicity: A HuGE review. ResearchGate. [Link]

-

Delta-aminolevulinic acid dehydratase – Knowledge and References. Taylor & Francis Online. [Link]

-

Kelada, S. N., Shelton, E., & Kaufmann, R. B. (2001). δ-aminolevulinic acid dehydratase genotype and lead toxicity: A HuGE review. American Journal of Epidemiology, 154(1), 1–13. [Link]

-

Cai, Y., Zhu, L., & Li, G. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. [Link]

-

Investigation of Extraction of 4-Oxopentanoic Acid by N,N-Dioctyloctan-1-amine in Six Different Diluents: Equilibrium Study. ResearchGate. [Link]

-

Dailey, H. A., & Meissner, P. N. (2013). From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme. PubMed Central. [Link]

-

Schwartz, B. S., Lee, B. K., & Stewart, W. (1997). delta-Aminolevulinic acid dehydratase genotype modifies four hour urinary lead excretion after oral administration of dimercaptosuccinic acid. PubMed. [Link]

-

Rand, J. M. (2018). Identification and characterization of the levulinic acid catabolic pathway in Pseudomonas putida. eScholarship. [Link]

-

Dailey, H. A., Gerdes, S., & Dailey, T. A. (2017). Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product. Microbiology and Molecular Biology Reviews. [Link]

-

Rand, J. M., Chrisler, J. C., & Pfleger, B. F. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. Nature Microbiology, 2, 17134. [Link]

-

Wu, Y., Liu, X., & Tian, Y. (2025). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Journal of Physiology-Cell Physiology. [Link]

-

García-Depraect, O., Bordel, S., & Lebrero, R. (2024). Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace. Frontiers. [Link]

-

Cordes, T., & Zamboni, N. (2018). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central. [Link]

-

Sousa, F. L., & Preiner, M. (2024). Evolutionary Routes to Modern Metabolic Pathways. MDPI. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]

-

4-oxopentanoic acid. Stenutz. [Link]

-

Biologically active molecules containing (R)-4-aminopentanoic acid moiety. ResearchGate. [Link]

-

Simultaneous determination of four organic acids in beverages by capillary electrophoresis coupled with ultraviolet detector. Vietnam Journal of Food Control. [Link]

Sources

- 1. Microbial and enzymatic conversion of levulinic acid, an alternative building block to fermentable sugars from cellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levulinic acid - Wikipedia [en.wikipedia.org]

- 3. A metabolic pathway for catabolizing levulinic acid in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 6. Showing Compound 4-Oxopentanoic acid (FDB003296) - FooDB [foodb.ca]

- 7. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A metabolic pathway for catabolizing levulinic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace [frontiersin.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Delta-aminolaevulinic acid metabolism in normal and lead-exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

An In-Depth Technical Guide to 4-Oxopentanoic-13C3 Acid (CAS 1391051-93-6) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Oxopentanoic-13C3 Acid, a stable isotope-labeled compound with significant applications in analytical chemistry and drug development. We will delve into its core properties, primary applications, and provide detailed experimental protocols, moving beyond a simple recitation of facts to explain the scientific rationale behind its use.

Introduction to this compound: Structure and Properties

4-Oxopentanoic acid, also known as levulinic acid, is a versatile bio-based platform chemical.[1][2] Its isotopically labeled form, this compound, is a powerful tool for researchers. The "-13C3" designation indicates that three of the carbon atoms in the molecule have been replaced with the stable, non-radioactive isotope carbon-13.

Chemical Structure:

This specific labeling on the acetyl group provides a distinct mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1391051-93-6 | [3][4] |

| Molecular Formula | C2[13C]3H8O3 | [3][4] |

| Molecular Weight | 119.09 g/mol | [3] |

| Appearance | White to off-white solid | General chemical knowledge |

| Solubility | Soluble in water, alcohols, and ethers | [5] |

The physicochemical properties of the labeled compound are nearly identical to its unlabeled counterpart, ensuring that it behaves similarly in biological and analytical systems.[6]

The Gold Standard: this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique for highly accurate and precise quantification of analytes in complex matrices.[7][8] This method is considered the gold standard in many clinical and research applications.[9]

The Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample containing the unlabeled analyte of interest.[7] The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[6] Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the labeled to unlabeled analyte in the mass spectrometer, the exact concentration of the unlabeled analyte in the original sample can be calculated with high precision.[7]

The use of stable isotope-labeled internal standards, such as this compound, is crucial for compensating for matrix effects and ion suppression, which are common challenges in mass spectrometry.[10]

Experimental Workflow: Quantification of a 4-Oxopentanoic Acid Analogue in a Biological Matrix

This section provides a detailed, step-by-step methodology for the quantification of an unlabeled 4-oxopentanoic acid analogue (e.g., a drug candidate or a biomarker) in a biological sample, such as plasma, using this compound as an internal standard.

Experimental Workflow Diagram:

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Protocol:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the same biological matrix as the samples.

-

Prepare QC samples at low, medium, and high concentrations of the unlabeled analyte in the same biological matrix.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Develop a Multiple Reaction Monitoring (MRM) method to monitor specific parent-to-fragment ion transitions for both the unlabeled analyte and this compound. Based on fragmentation studies of 4-oxopentanoic acid, a common fragmentation is the loss of CO2.[11]

-

-

Example MRM Transitions:

| Compound | Parent Ion (m/z) | Fragment Ion (m/z) |

| Unlabeled 4-Oxopentanoic Acid | 115.0 | 71.0 (loss of CO2) |

| This compound | 118.0 | 73.0 (loss of 13CO2) |

-

Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Exploring the Frontiers: this compound as a Metabolic Tracer

While its primary role is as an internal standard, this compound also holds potential as a metabolic tracer to investigate the fate of xenobiotics in biological systems. This is particularly relevant in drug development, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.[12]

Probing Xenobiotic Metabolism

If a novel drug candidate contains a 4-oxopentanoic acid moiety, administering the 13C3-labeled version allows researchers to trace its metabolic fate. By analyzing biological samples (e.g., urine, feces, plasma) with high-resolution mass spectrometry, it is possible to identify and quantify the parent compound and its metabolites, all of which will carry the distinct 13C3 signature. This approach provides invaluable insights into the biotransformation pathways of the drug.[13]

Conceptual Pathway for Xenobiotic Metabolism Study:

Caption: Probing xenobiotic metabolism with a labeled compound.

Considerations for Metabolic Studies

While promising, using this compound as a metabolic tracer requires careful consideration. The natural metabolic fate of levulinic acid in mammals is not as well-defined as that of central carbon metabolites. While some bacteria can catabolize it, its pathways in higher organisms are less understood.[14][15] Therefore, any observed metabolism of a drug containing this moiety is likely driven by the overall structure of the xenobiotic and the body's detoxification mechanisms.

Conclusion: A Versatile Tool for Modern Research

This compound is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its primary application as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision required for rigorous quantitative analysis in complex biological matrices. Furthermore, its potential as a metabolic tracer opens up avenues for detailed investigations into the metabolic fate of novel drug candidates. As analytical technologies continue to advance, the utility of stable isotope-labeled compounds like this compound will undoubtedly continue to grow, enabling new discoveries and facilitating the development of safer and more effective medicines.

References

-

Meszaros, C., Lee, S. H., & Blair, I. A. (2009). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Future science, 1(3), 347-360. [Link]

-

Angene Chemical. (n.d.). This compound (>90%)(CAS# 1391051-93-6). Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 1391051-93-6. Retrieved from [Link]

-

Vogeser, M. (2022). Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science. [Link]

-

ChemBK. (n.d.). 4-Oxopentanoic acid. Retrieved from [Link]

-

Li, Y., et al. (2022). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. [Link]

-

Awad, H., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. [Link]

-

Semantic Scholar. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

-

Al-Sdiri, B., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3179. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

-

Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]

-

LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]

-

Lee, J. W., et al. (2020). A Genetically Encoded Biosensor for the Detection of Levulinic Acid. ACS Synthetic Biology, 9(5), 1141-1149. [Link]

-

Rand, J. M., et al. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. Scientific Reports, 7(1), 1-11. [Link]

-

Kumar, A., et al. (2023). Levulinic Acid: Types and Versatile Applications in Science and Industry. Journal of Pharmaceutical Research International, 35(21), 1-12. [Link]

-

Zibo Anquan Chemical Co., Ltd. (2024, February 28). A metabolic pathway for catabolizing levulinic acid in bacteria. Retrieved from [Link]

-

Kumar, V., & Kumar, A. (2022). Levulinic Acid Is a Key Strategic Chemical from Biomass. Molecules, 27(14), 4545. [Link]

-

Goto, T., et al. (1981). Quantitative Microanalysis of Bile Acids in Biological Samples. Collaborative Study. Journal of Lipid Research, 22(5), 847-855. [Link]

-

GFBiochemicals. (2015). LEVULINIC ACID IS A RECOGNIZED VERSATILE PLATFORM MOLECULE TO ADDRESS A LARGE MARKET POTENTIAL. Retrieved from [Link]

-

Tarasova, I. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296. [Link]

-

Singh, S., & Sharma, A. (2021). A review on biomass-derived levulinic acid for application in drug synthesis. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

-

Wang, Y., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 26(16), 4945. [Link]

-

González-García, I., et al. (2024). Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace. Frontiers in Bioengineering and Biotechnology, 12, 1389943. [Link]

-

Knights, K. M., & Drogemuller, C. J. (2000). Metabolic fate and toxicity of xenobiotic acyl-CoA esters. Toxicology Letters, 112-113, 49-56. [Link]

-

Open Access Journals. (n.d.). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Retrieved from [Link]

-

Commandeur, J. N., et al. (2019). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 32(7), 1269-1270. [Link]

-

The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. (2022). Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of Levulinic Acid: From Synthesis to Application. Retrieved from [Link]

-

Chen, H., et al. (2017). Catalytic valorization of biomass carbohydrates into levulinic acid/ester by using bifunctional catalysts. Energy, Ecology and Environment, 2(2), 98-106. [Link]

-

European Bioinformatics Institute. (n.d.). 4-oxopentanoic acid (CHEBI:45630). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 2.5: Applications of Mass Spectrometry. Retrieved from [Link]

-

Kim, H. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical Methods in Chemistry, 2017, 8341705. [Link]

-

Hu, Q., et al. (2005). The Orbitrap: a new mass spectrometer. Journal of the American Society for Mass Spectrometry, 16(11), 1816-1829. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. angenesci.com [angenesci.com]

- 4. 1391051-93-6|4-oxopentanoic-3,4,5-13C3 acid|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 13C Labeled internal standards | LIBIOS [libios.fr]

- 7. osti.gov [osti.gov]

- 8. youtube.com [youtube.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. ukisotope.com [ukisotope.com]

- 11. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. A metabolic pathway for catabolizing levulinic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A metabolic pathway for catabolizing levulinic acid in bacteria - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Understanding 13C Labeling in Keto Acids for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Metabolic Circuits with 13C-Labeled Keto Acids

In the intricate landscape of cellular metabolism, keto acids stand as critical junctures, directing the flow of carbon skeletons for energy production, biosynthesis, and redox homeostasis.[1] Understanding the dynamics of these pathways is paramount in both fundamental biological research and the development of novel therapeutics. Stable isotope tracing, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for elucidating these complex metabolic networks.[2][3][4] This guide provides a comprehensive exploration of the principles, methodologies, and applications of ¹³C labeling in the study of keto acid metabolism, tailored for researchers and drug development professionals seeking to leverage this technology to its fullest potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Foundation: Principles of ¹³C Labeling in Keto Acid Metabolism

The Essence of Stable Isotope Tracing

Stable isotope tracing is a technique that follows the metabolic fate of a molecule by replacing one or more of its atoms with a stable (non-radioactive) isotope.[2][3] By introducing a ¹³C-labeled substrate, such as a keto acid, into a biological system (e.g., cell culture or an in vivo model), we can track the incorporation of the ¹³C atoms into downstream metabolites.[5][6] This allows for the mapping of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of metabolites), and the identification of metabolic reprogramming in disease states.[4]

Why Carbon-13?

Carbon is the backbone of all organic molecules, making it the ideal element to trace in metabolic studies. The choice of ¹³C as the tracer offers several key advantages:

-

Natural Abundance: ¹³C has a low natural abundance of approximately 1.1%, meaning that the background signal from endogenous, unlabeled molecules is minimal, providing a high signal-to-noise ratio for detection.[7]

-

Stability and Safety: As a stable isotope, ¹³C is non-radioactive, making it safe for use in a wide range of experimental systems, including human studies, without the need for specialized handling and disposal protocols associated with radioactive isotopes.[7]

-

Chemical Identity: The addition of a neutron in the ¹³C nucleus does not significantly alter the chemical properties of the molecule, ensuring that the labeled keto acid behaves identically to its unlabeled counterpart in biochemical reactions.[]

The Centrality of Keto Acids in Metabolism

Keto acids are organic compounds containing both a carboxylic acid group and a ketone group. Their alpha-keto acids, where the ketone group is adjacent to the carboxylic acid, are of particular biological significance. They are key intermediates in several core metabolic pathways:

-

The Krebs Cycle (Tricarboxylic Acid Cycle): Alpha-ketoglutarate is a central intermediate in this energy-generating pathway.[9][10]

-

Amino Acid Metabolism: Alpha-keto acids are the carbon skeletons of amino acids. The transamination of amino acids yields their corresponding alpha-keto acids, and conversely, the transamination of alpha-keto acids can be used to synthesize amino acids.[1][11]

-

Glycolysis: Pyruvate, the end product of glycolysis, is an alpha-keto acid that links carbohydrate metabolism to the Krebs cycle.[12]

Key ¹³C-Labeled Keto Acids and Their Metabolic Insights

The choice of the ¹³C-labeled keto acid tracer is dictated by the specific metabolic pathway under investigation.

| ¹³C-Labeled Keto Acid | Metabolic Pathway Investigated | Key Insights Gained |

| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway, Krebs Cycle | Traces the fate of glucose-derived carbons into pyruvate and downstream metabolites.[2] |

| [1-¹³C]Pyruvate | Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) activity | Differentiates between pyruvate entering the Krebs cycle via acetyl-CoA (PDH) or oxaloacetate (PC).[13] |

| [2-¹³C]Pyruvate | Krebs Cycle activity | The label is retained within the Krebs cycle for multiple turns, allowing for the assessment of cycle flux.[14] |

| [U-¹³C₅]Alpha-Ketoglutarate | Krebs Cycle, Glutaminolysis, Reductive Carboxylation | Traces the fate of glutamine-derived carbons and can reveal the directionality of the Krebs cycle.[15] |

| [1-¹³C]Alpha-Ketoisocaproate | Branched-Chain Amino Acid (BCAA) Metabolism | Probes the activity of branched-chain amino acid transferase (BCAT).[16][17] |

Part 2: Experimental Design and Execution

Selecting the Optimal ¹³C-Labeled Tracer

The design of a successful ¹³C labeling experiment begins with the careful selection of the tracer. This choice is not arbitrary and is guided by the specific biological question being addressed.

-

Uniformly Labeled Tracers (e.g., [U-¹³C₆]Glucose): These tracers have ¹³C at every carbon position and are excellent for broad, discovery-based experiments to map all the downstream metabolites of a particular substrate.[2]

-

Positionally Labeled Tracers (e.g., [1-¹³C]Glucose): These tracers have ¹³C at a specific carbon position. They are powerful tools for dissecting specific enzymatic steps or pathways, as the position of the label in the product molecules can reveal the reaction mechanism.[13][18]

For instance, to distinguish between the two primary fates of pyruvate, [1-¹³C]pyruvate is an ideal tracer. The pyruvate dehydrogenase (PDH) complex decarboxylates pyruvate, releasing the C1 carbon as ¹³CO₂. In contrast, pyruvate carboxylase (PC) incorporates the entire three-carbon backbone of pyruvate into oxaloacetate. Thus, a lack of ¹³C in Krebs cycle intermediates when using [1-¹³C]pyruvate suggests dominant PDH activity, while the presence of ¹³C indicates PC-mediated anaplerosis.[13]

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for a ¹³C labeling experiment in cell culture, from tracer introduction to data analysis.

Caption: A typical workflow for a 13C labeling experiment.

Detailed Protocol: ¹³C Labeling of Adherent Mammalian Cells

This protocol provides a step-by-step guide for a typical ¹³C labeling experiment using adherent cells.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI 1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled small molecules.[19]

-

¹³C-labeled substrate (e.g., [U-¹³C₆]Glucose)

-

Phosphate-buffered saline (PBS)

-

Quenching solution: 80:20 methanol/water, pre-chilled to -80°C.[19]

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~85% confluency at the time of extraction.[20] Culture cells in standard complete medium.

-

Media Preparation: One hour before labeling, replace the standard medium with fresh medium containing dFBS. This step helps to wash out unlabeled metabolites.[19]

-

Initiation of Labeling: At time zero, aspirate the medium and wash the cells once quickly with PBS. Immediately add the pre-warmed labeling medium containing the ¹³C-labeled substrate.

-

Incubation: Return the plates to the incubator for the desired labeling duration. The time required to reach isotopic steady state varies depending on the cell type and the metabolic pathway of interest, typically ranging from minutes to 24 hours.[19]

-

Metabolic Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[19]

-

Metabolite Extraction:

-

Place the plates on dry ice for 10 minutes.

-

Scrape the cells in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

The supernatant contains the extracted metabolites. Transfer it to a new tube for analysis. The pellet contains proteins and other macromolecules.

-

Part 3: Analytical Techniques for Detection and Quantification

Once the ¹³C-labeled metabolites have been extracted, they must be detected and quantified. The two primary analytical techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[21]

Mass Spectrometry (MS) for Isotopologue Analysis